molecular formula C17H22N2O5S2 B2730757 5-{[5-Hydroxy-3-(thiophen-2-yl)pentyl]sulfamoyl}-2-methoxybenzamide CAS No. 2097926-67-3

5-{[5-Hydroxy-3-(thiophen-2-yl)pentyl]sulfamoyl}-2-methoxybenzamide

Cat. No.: B2730757
CAS No.: 2097926-67-3
M. Wt: 398.49
InChI Key: XYEROYKMIKOTTM-UHFFFAOYSA-N
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Description

5-{[5-Hydroxy-3-(thiophen-2-yl)pentyl]sulfamoyl}-2-methoxybenzamide is a complex organic compound that features a benzamide core substituted with a methoxy group and a sulfamoyl group linked to a hydroxy-thiophenyl-pentyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[5-Hydroxy-3-(thiophen-2-yl)pentyl]sulfamoyl}-2-methoxybenzamide typically involves multi-step organic reactions One common approach is to start with the preparation of the thiophene derivative, followed by the formation of the pentyl chain with a hydroxy group

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-{[5-Hydroxy-3-(thiophen-2-yl)pentyl]sulfamoyl}-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).

    Reduction: The sulfamoyl group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride (Swern oxidation).

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of a ketone or aldehyde from the hydroxy group.

    Reduction: Formation of an amine from the sulfamoyl group.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

5-{[5-Hydroxy-3-(thiophen-2-yl)pentyl]sulfamoyl}-2-methoxybenzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Materials Science: The thiophene moiety makes it useful in the development of organic semiconductors and conductive polymers.

    Biological Studies: It can be used to study the interactions of sulfamoyl-containing compounds with biological macromolecules.

Mechanism of Action

The mechanism of action of 5-{[5-Hydroxy-3-(thiophen-2-yl)pentyl]sulfamoyl}-2-methoxybenzamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The sulfamoyl group can form strong hydrogen bonds with active site residues, while the thiophene and benzamide moieties can interact with hydrophobic pockets in the target protein.

Comparison with Similar Compounds

Similar Compounds

    5-{[5-Hydroxy-3-(thiophen-2-yl)pentyl]carbamoyl}-2-methoxybenzamide: Similar structure but with a carbamoyl group instead of a sulfamoyl group.

    5-{[5-Hydroxy-3-(thiophen-2-yl)pentyl]sulfamoyl}-2-ethoxybenzamide: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

The presence of both the sulfamoyl group and the methoxybenzamide moiety in 5-{[5-Hydroxy-3-(thiophen-2-yl)pentyl]sulfamoyl}-2-methoxybenzamide makes it unique. The sulfamoyl group provides strong hydrogen bonding capabilities, while the methoxybenzamide moiety offers additional hydrophobic interactions and potential for further functionalization.

Properties

IUPAC Name

5-[(5-hydroxy-3-thiophen-2-ylpentyl)sulfamoyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O5S2/c1-24-15-5-4-13(11-14(15)17(18)21)26(22,23)19-8-6-12(7-9-20)16-3-2-10-25-16/h2-5,10-12,19-20H,6-9H2,1H3,(H2,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYEROYKMIKOTTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCCC(CCO)C2=CC=CS2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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